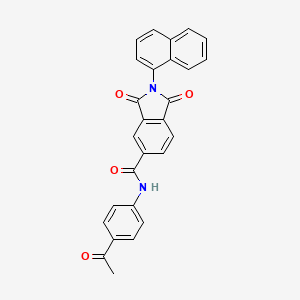![molecular formula C16H14N2O2 B11701564 4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage and phenyl groups, contributing to its reactivity and functionality.
Métodos De Preparación
The synthesis of 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound has potential antimicrobial properties, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the formulation of coatings and paints to prevent corrosion.
Mecanismo De Acción
The mechanism by which 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves adsorption onto the metal surface. This adsorption forms a protective layer that prevents the metal from reacting with corrosive agents. The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions .
Comparación Con Compuestos Similares
Similar compounds include other hydrazone derivatives such as:
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
Compared to these compounds, 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which may contribute to its higher efficiency as a corrosion inhibitor and its potential biological activities.
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-hydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-8-14(9-11-15)16(20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,19H,(H,18,20)/b7-4+,17-12+ |
Clave InChI |
UOQAZBRVQLQPSG-FZHIPVGDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


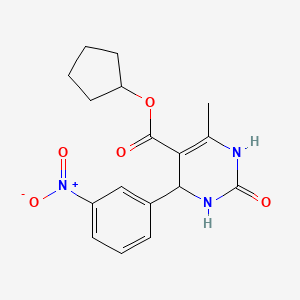
![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide](/img/structure/B11701510.png)
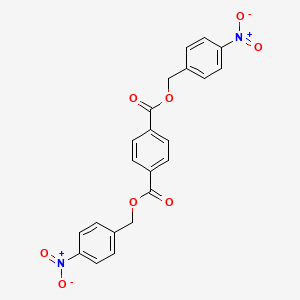
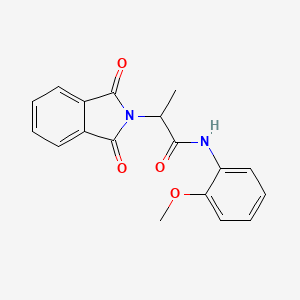
![(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate](/img/structure/B11701525.png)
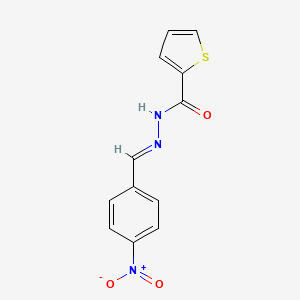
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)


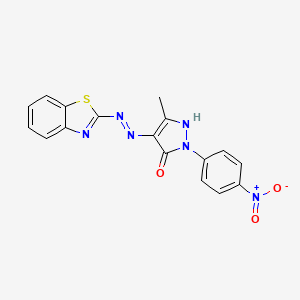
![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)
